molecular formula C23H15N3O3 B2810928 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-24-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2810928
CAS RN: 477556-24-4
M. Wt: 381.391
InChI Key: RSJVUMNOFFACFS-UHFFFAOYSA-N
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Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of benzimidazole compounds involves a series of structural manipulations . The structure of the compounds is established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Molecular Structure Analysis

The structure of the benzimidazole compounds is characterized by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds are complex and involve multiple steps . The reactions are facilitated by various catalysts and reagents, and the products are purified and characterized using various analytical techniques .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Structure

Benzo[c]chromen-6-ones, similar in structure to the chromene part of the target compound, are important for their pharmacological significance and serve as core structures in secondary metabolites. Synthetic protocols for these compounds, involving reactions such as Suzuki coupling, have been extensively reviewed, highlighting their importance in drug development and other applications (Mazimba, 2016).

Biological Activity

Imidazole derivatives, related to the benzo[d]imidazol part of the compound, have been reviewed for their antitumor activity. These include various bis(2-chloroethyl)amino derivatives of imidazole, showing potential as leads for new antitumor drugs and possessing diverse biological properties (Iradyan et al., 2009).

Chemical Reactivity and Applications

Research on 5-oxo-imidazolone derivatives, though not directly mentioning the target compound, suggests a wealth of biological activities associated with the imidazole ring system. These activities span across various pharmacological areas, indicating the potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide in drug discovery (Yellasubbaiah et al., 2021).

The synthesis and transformation of 4-phosphorylated 1,3-azoles review, though not directly applicable, showcases the versatility and rich chemistry of compounds with azole structures, providing insights into potential synthetic routes and chemical transformations that might apply to the synthesis and reactivity of this compound (Abdurakhmanova et al., 2018).

Future Directions

Benzimidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on further optimizing the potency of these compounds, developing new synthetic routes, and exploring their potential applications in various fields .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-21-16-8-1-4-11-20(16)29-13-17(21)23(28)24-15-7-5-6-14(12-15)22-25-18-9-2-3-10-19(18)26-22/h1-13H,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVUMNOFFACFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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